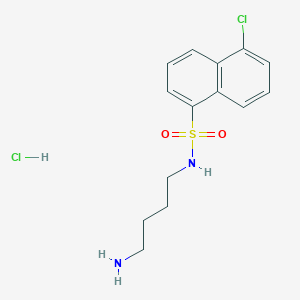

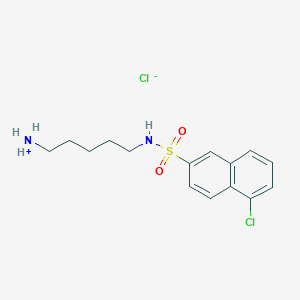

盐酸 N-(5-氨基戊基)-5-氯萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonamide derivatives are a significant class of compounds with various pharmaceutical and industrial applications. Their unique chemical structure, characterized by the sulfonamide group (-SO2NH2), allows for diverse chemical reactions and modifications, leading to a wide range of biological activities and applications.

Synthesis Analysis

The synthesis of sulfonamide derivatives can involve multiple steps, including reactions with sulfonyl chlorides, amines, and other intermediates. For example, the cascade synthesis of sulfonamide derivatives from N-(2-polychloroethyl)sulfonamides via chloroaziridine intermediates presents a novel route to cyclic or open-chain sulfonamide derivatives (Rozentsveig et al., 2010).

Molecular Structure Analysis

The molecular structure of sulfonamides plays a critical role in their biological activity and interactions. X-ray crystallographic studies, for instance, have shed light on the binding modes of sulfonamide inhibitors to enzymes like carbonic anhydrase, revealing the importance of the sulfonamide group in enzyme inhibition (Menchise et al., 2006).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonamide groups into molecules, significantly altering their chemical properties and biological activities. The reactivity of the sulfonamide group enables the synthesis of a wide range of derivatives with potential applications in medicinal chemistry (Povarov et al., 2019).

科学研究应用

抗肿瘤应用

- 磺酰胺衍生物,包括与盐酸 N-(5-氨基戊基)-5-氯萘-2-磺酰胺相关的化合物,已因其作为抗肿瘤剂的潜力而受到研究。研究表明,这些化合物通过其设计和合成,可以在低毒性下表现出显着的抗肿瘤活性。这使它们成为开发新型抗肿瘤药物的有希望的候选者 (Huang、Lin 和 Huang, 2002)。

生化应用

- 研究利用类似的磺酰胺化合物作为荧光探针来研究与磷脂和胆盐胶束的相互作用。这项研究对于了解这些化合物在不同环境中的生化行为至关重要,这可能对其在各种医疗和科学应用中的使用产生影响 (Narayanan、Paul 和 Balaram, 1980)。

抗菌活性

- 已经合成并测试了包括与盐酸 N-(5-氨基戊基)-5-氯萘-2-磺酰胺相似的结构的新型磺酰胺的抗菌活性。这些研究对于发现新的抗菌剂至关重要,特别是考虑到抗生素耐药性日益受到关注 (Krátký、Vinšová、Volková、Buchta、Trejtnar 和 Stolaříková, 2012)。

眼科应用

- 已经对磺酰胺衍生物进行了研究,以了解它们在眼科中的潜在用途,特别是在降低青光眼等疾病中的眼内压方面。这些化合物通过其作为碳酸酐酶抑制剂的作用,显示出治疗眼部疾病的希望 (Barboiu、Supuran、Menabuoni、Scozzafava、Mincione、Briganti 和 Mincione, 1999)。

化学相互作用研究

- 已经研究了磺酰胺药物,包括与盐酸 N-(5-氨基戊基)-5-氯萘-2-磺酰胺结构相关的化合物,与微管蛋白的结合特性。了解这些相互作用对于开发可以抑制微管蛋白聚合的药物至关重要,微管蛋白聚合是癌症治疗中的一个重要过程 (Banerjee、Poddar、Mitra、Surolia、Owa 和 Bhattacharyya, 2005)。

作用机制

Target of Action

It’s structurally similar compound, n-(5-aminopentyl)acetamide, is known to be an acetylated form of the polyamine cadaverine . Polyamines are small organic polycations that exist ubiquitously in all living organisms . They are involved in a wide variety of cytoplasmic reactions such as DNA replication and protein synthesis, and are essential for proper growth and proliferation of the organisms .

Mode of Action

These functional groups confer to the molecules multiple positive charges at physiological pH, which might facilitate their interaction with negatively charged molecules in the cell .

Biochemical Pathways

Considering its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in the regulation of polyamine biosynthesis . The critical step of polyamine biosynthesis generally includes the amino acid-decarboxylating reaction to produce the primary diamines, such as cadaverine from lysine .

Result of Action

Given its structural similarity to n-(5-aminopentyl)acetamide, it might be involved in regulating dna replication and protein synthesis, thereby affecting the growth and proliferation of organisms .

Action Environment

It’s worth noting that the physiological ph might play a role in facilitating the interaction of the compound with its targets due to the presence of amine functional groups .

属性

IUPAC Name |

N-(5-aminopentyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2S.ClH/c16-15-6-4-5-12-11-13(7-8-14(12)15)21(19,20)18-10-3-1-2-9-17;/h4-8,11,18H,1-3,9-10,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBVMUPRNSZJTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCN)C(=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)